molecular formula C11H11ClO2 B12864096 Methyl (4-chloro-2-vinylphenyl)acetate CAS No. 936098-40-7

Methyl (4-chloro-2-vinylphenyl)acetate

Cat. No.: B12864096
CAS No.: 936098-40-7
M. Wt: 210.65 g/mol
InChI Key: FNGCXELECAXIJV-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-vinylphenyl)acetate is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring and an acetate group at the alpha position. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chloro-2-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate . The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of methyl 2-(4-chloro-2-vinylphenyl)acetate may involve large-scale esterification processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-vinylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated esters.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 2-(4-chloro-2-vinylphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-vinylphenyl)acetate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to bind to different biological targets. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloro-2-vinylphenyl)acetate is unique due to the presence of both a chloro and a vinyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

936098-40-7

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl 2-(4-chloro-2-ethenylphenyl)acetate

InChI

InChI=1S/C11H11ClO2/c1-3-8-6-10(12)5-4-9(8)7-11(13)14-2/h3-6H,1,7H2,2H3

InChI Key

FNGCXELECAXIJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)C=C

Origin of Product

United States

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